Przewaquinone A
Overview
Description
Przewaquinone A is a compound that has been isolated from the extract of Salvia miltiorrhiza, a plant known for its medicinal properties. It has been the subject of research due to its potential biological activities, including its algicidal effects on harmful algal blooms caused by Microcystis aeruginosa. The compound has been identified through various spectral analyses and has shown to be effective in inhibiting the growth of this algae at certain concentrations .
Synthesis Analysis
The synthesis of Przewaquinone A involves high-speed countercurrent chromatography (HSCCC), which is a method used to purify compounds from crude extracts. In one study, this technique was applied to Salvia miltiorrhiza Bunge extract, resulting in a high purity yield of Przewaquinone A. The process utilized a specific solvent system to achieve a 98% pure compound with a recovery rate of 93.7% from the crude sample .
Molecular Structure Analysis
The molecular structure of Przewaquinone A has been elucidated using various spectroscopic methods. Identification was performed by infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and fast atom bombardment mass spectrometry (FAB-MS). These techniques have provided detailed information about the molecular framework and functional groups present in Przewaquinone A .
Chemical Reactions Analysis
Przewaquinone A has been used as a core molecule for further chemical modifications. For instance, it has been conjugated with polyethylene glycol (PEG) through amino acids and tripeptides spacers to enhance its drug-like properties. This modification has led to the creation of PEG-przewaquinone A conjugations with improved water solubility, drug loading ability, and in vivo slow-release quality. These derivatives have been evaluated for their protective effects in a rat model of brain ischemia-reperfusion, with some showing significant efficacy .
Physical and Chemical Properties Analysis
The physical and chemical properties of Przewaquinone A have been influenced by its molecular structure. The compound's solubility, stability, and reactivity are determined by its functional groups and overall molecular conformation. The HSCCC method used for its purification takes advantage of these properties to separate Przewaquinone A from other components in the extract. The high purity of the compound obtained indicates its distinct physical and chemical characteristics that allow for such separation .
Scientific Research Applications
Algicidal Activity
Przewaquinone A has been identified for its potential algicidal effects. A study found that neo-przewaquinone A, derived from Salvia miltiorrhiza, exhibits potent algicidal activity against Microcystis aeruginosa, a harmful algal bloom species. This compound caused cell morphologic damage or lysis in the algae and significantly inhibited photosynthesis-related genes, indicating its effectiveness in controlling algal blooms (Zhang et al., 2013).
Vascular Effects
Przewaquinone A demonstrated significant effects on vascular contraction. In a study on the isolated porcine coronary artery, przewaquinone A induced a potent inhibitory action on vascular contraction, which was found to be endothelium-independent and reversible. This suggests its potential role in cardiovascular treatments (Wan et al., 2008).
Purification Techniques
High-speed countercurrent chromatography was used to purify przewaquinone A from Salvia miltiorrhiza Bunge. This study provides a method for obtaining high-purity przewaquinone A, which is essential for further pharmacological and chemical studies (Han et al., 2003).
Neuroprotective Effects
Research suggests that przewaquinone A may have neuroprotective effects. A study involving Salvia miltiorrhiza Bge. identified components like Przewaquinone C (related to Przewaquinone A) that may regulate neurotransmitters and neurological functions, thus offering potential in the treatment of ischemic stroke (Wu et al., 2022).
Antitumor Activity
Przewaquinone A has been shown to exhibit antitumor activity. It demonstrated effectiveness in various tumor models including Lewis lung carcinoma and melanoma B16, both in vitro and in vivo. This highlights its potential as an antineoplastic agent (Aisa et al., 2003).
properties
IUPAC Name |
1-(hydroxymethyl)-6,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-19(2)7-3-4-11-13(19)6-5-12-15(11)17(22)16(21)14-10(8-20)9-23-18(12)14/h5-6,9,20H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHVTERMWMYLCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101345818 | |
Record name | 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101345818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Przewaquinone A | |
CAS RN |
76843-23-7 | |
Record name | 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101345818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.